Benalaxyl-d5

Description

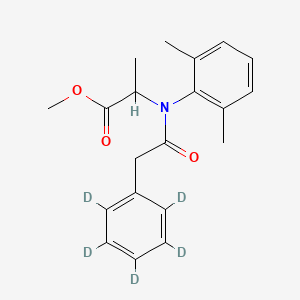

Structure

3D Structure

Properties

Molecular Formula |

C20H23NO3 |

|---|---|

Molecular Weight |

330.4 g/mol |

IUPAC Name |

methyl 2-(2,6-dimethyl-N-[2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]anilino)propanoate |

InChI |

InChI=1S/C20H23NO3/c1-14-9-8-10-15(2)19(14)21(16(3)20(23)24-4)18(22)13-17-11-6-5-7-12-17/h5-12,16H,13H2,1-4H3/i5D,6D,7D,11D,12D |

InChI Key |

CJPQIRJHIZUAQP-KYKXZDJCSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(=O)N(C2=C(C=CC=C2C)C)C(C)C(=O)OC)[2H])[2H] |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Benalaxyl-d5: A Technical Overview of its Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties and structure of Benalaxyl-d5, a deuterated analog of the fungicide Benalaxyl. This document is intended for researchers, scientists, and professionals in drug development who are interested in the use of stable isotope-labeled compounds in agricultural and environmental research.

Chemical Properties

This compound is the deuterium-labeled form of Benalaxyl, a systemic fungicide.[1][2] The incorporation of five deuterium atoms into the phenyl ring enhances its utility in various analytical applications, particularly in mass spectrometry-based quantification methods where it serves as an excellent internal standard. The key chemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | (±)-Benalaxyl-d5, this compound (phenyl-D5), Methyl 2-(N-(2,6-dimethylphenyl)-2-(phenyl-d5)acetamido)propanoate | [3][4] |

| Molecular Formula | C₂₀H₁₈D₅NO₃ | [1][2][5][6] |

| Molecular Weight | 330.43 g/mol | [1][2][5] |

| Accurate Mass | 330.1992 | [4] |

| CAS Number | 2714421-66-4 | [1][2][7] |

| Unlabeled CAS Number | 71626-11-4 | [1][3][4] |

| Physical Format | Neat | [3][4] |

| Appearance | Colorless solid | [8] |

| Storage Conditions | Room temperature; store in a tightly closed container in a cool, dry, well-ventilated area. | [5][9] |

Chemical Structure

This compound possesses a chiral center, and its structure is characterized by a deuterated phenylacetyl group attached to an N-(2,6-dimethylphenyl)-D-alanine methyl ester moiety. The deuterium atoms are located on the phenyl ring of the phenylacetyl group.

2D Chemical Structure

Caption: 2D structure of this compound.

SMILES and InChI Representations

-

SMILES: [2H]c1c([2H])c([2H])c(CC(=O)N(C(C)C(=O)OC)c2c(C)cccc2C)c([2H])c1[2H][4]

-

InChI: InChI=1S/C20H23NO3/c1-14-9-8-10-15(2)19(14)21(16(3)20(23)24-4)18(22)13-17-11-6-5-7-12-17/h5-12,16H,13H2,1-4H3/i5D,6D,7D,11D,12D[4]

Experimental Protocols

General Synthetic Approach

The synthesis of this compound would likely involve the use of a deuterated starting material. A plausible route could be the acylation of methyl N-(2,6-dimethylphenyl)-D-alaninate with phenyl-d5-acetyl chloride. The phenyl-d5-acetyl chloride can be prepared from commercially available phenyl-d5-acetic acid.

A related synthesis for C14-labelled Benalaxyl-M utilized [phenyl-U-14C]N-(2,6-dimethylphenyl)-D-alanine methyl ester as a key intermediate, which was then reacted with Meldrum's acid.[3][10] This suggests that a similar strategy starting with a deuterated aniline precursor could also be a viable synthetic route.

Analytical Characterization

The characterization of this compound and its unlabeled counterpart typically involves a combination of chromatographic and spectroscopic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of a derivative, Monochloro Benalaxyl, GC-MS was used to confirm its structure based on the retention time and mass spectrum fragmentation pattern.[8] The mass spectrum of unlabeled Benalaxyl is available in the NIST WebBook and can be used for comparison.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is used to elucidate the molecular structure of Benalaxyl and its derivatives.[8] For this compound, 1H NMR would show the absence of signals corresponding to the phenyl protons of the phenylacetyl group, while 2H (Deuterium) NMR would confirm the positions of the deuterium labels.

-

Chiral Separation Techniques: Since Benalaxyl is a chiral molecule, methods for separating its enantiomers are important for studying their individual biological activities. Electrokinetic chromatography (EKC) has been successfully employed for the chiral separation of metalaxyl and benalaxyl enantiomers using cyclodextrins as chiral selectors.[7] The developed method was shown to be suitable for determining enantiomeric impurities in commercial formulations.[7]

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a logical workflow for the synthesis and subsequent analysis of this compound.

Caption: General workflow for the synthesis and analysis of this compound.

References

- 1. Benalaxyl [webbook.nist.gov]

- 2. fao.org [fao.org]

- 3. C14-Labelled Synthesis of Benalaxyl-M and Its Two Soil Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. Fungicidal efficacy assessment of synthesized Monochloro Benalaxyl [ejbo.journals.ekb.eg]

- 6. This compound | CAS | LGC Standards [lgcstandards.com]

- 7. Chiral separation of metalaxyl and benalaxyl fungicides by electrokinetic chromatography and determination of enantiomeric impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ejbo.journals.ekb.eg [ejbo.journals.ekb.eg]

- 9. clearsynth.com [clearsynth.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Analytical Chemistry of Benalaxyl-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data associated with Benalaxyl-d5. Due to the proprietary nature of analytical data for commercially available standards, specific spectra for this compound are typically provided in the Certificate of Analysis upon purchase and are not publicly available. However, this guide will detail the expected spectral characteristics, provide generalized experimental protocols for acquiring such data, and discuss the significance of deuterium labeling in the analytical context.

Introduction to this compound

Benalaxyl is a systemic fungicide belonging to the phenylamide group, widely used in agriculture. This compound is a deuterated analog of Benalaxyl, where five hydrogen atoms on the phenyl ring of the phenylacetyl moiety have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of Benalaxyl in various matrices by mass spectrometry.

Chemical Structure:

Expected NMR and Mass Spectrometry Data

While specific data is not publicly available, we can predict the key features of the NMR and mass spectra of this compound based on the structure of Benalaxyl and the principles of these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The primary difference in the ¹H NMR spectrum of this compound compared to Benalaxyl will be the absence of signals corresponding to the protons on the phenyl ring of the phenylacetyl group. The ¹³C NMR spectrum will show slight shifts for the deuterated carbons due to the isotopic effect.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.3 | m | 3H | Aromatic protons (xylyl group) |

| ~4.9 | q | 1H | -CH(CH₃)- |

| ~3.7 | s | 3H | -OCH₃ |

| ~3.6 | s | 2H | -CH₂- |

| ~2.2 | s | 6H | Ar-CH₃ (xylyl group) |

| ~1.2 | d | 3H | -CH(CH₃)- |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~172 | C=O (ester) |

| ~170 | C=O (amide) |

| ~137 | Aromatic C (xylyl, substituted) |

| ~135 | Aromatic C (xylyl, substituted) |

| ~128 | Aromatic C (xylyl) |

| ~55 | -CH(CH₃)- |

| ~52 | -OCH₃ |

| ~42 | -CH₂- |

| ~18 | Ar-CH₃ (xylyl group) |

| ~15 | -CH(CH₃)- |

| Note: The signals for the deuterated phenyl carbons will be significantly broadened and reduced in intensity, appearing as multiplets due to C-D coupling. |

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak at a mass-to-charge ratio (m/z) that is 5 units higher than that of unlabeled Benalaxyl. The fragmentation pattern will be similar, but fragments containing the deuterated phenyl ring will also have a corresponding mass shift.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z (Predicted) | Ion |

| 330.19 | [M+H]⁺ (Molecular Ion) |

| 271.16 | [M - COOCH₃]⁺ |

| 162.11 | [C₆H₃(CH₃)₂N(CH₃)CO]⁺ |

| 96.08 | [C₆H₅(d5)CH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and mass spectrometry data for this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural confirmation.

Workflow:

Materials:

-

This compound standard

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

-

5 mm NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A typical experiment would involve a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger spectral width (e.g., 200-250 ppm) and a greater number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectra, and setting the reference. For CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C can be used for referencing. Integrate the peaks in the ¹H spectrum and pick the peaks in both spectra to determine their chemical shifts.

Mass Spectrometry

Objective: To obtain a mass spectrum of this compound to confirm its molecular weight and fragmentation pattern for use as an internal standard.

Workflow:

Materials:

-

This compound standard

-

HPLC-grade methanol and water

-

Formic acid

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Further dilute this stock solution with a mixture of water and methanol (e.g., 50:50 v/v) to a final concentration of 1 µg/mL.

-

LC-MS/MS Conditions:

-

Liquid Chromatography: Use a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) with a gradient elution. A typical mobile phase could be A: water with 0.1% formic acid and B: methanol with 0.1% formic acid. The gradient could run from 10% B to 90% B over several minutes.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using an ESI source. Acquire data in full scan mode to identify the protonated molecular ion [M+H]⁺. Then, perform product ion scans (MS/MS) on the molecular ion to obtain the fragmentation pattern.

-

-

Data Analysis: Analyze the full scan spectrum to confirm the presence of the [M+H]⁺ ion at the expected m/z of 330.19. Examine the product ion spectrum to identify the major fragment ions and elucidate the fragmentation pathway.

Significance in Drug Development and Research

The use of deuterated internal standards like this compound is crucial for accurate and precise quantification in bioanalytical and environmental studies. The key advantages include:

-

Co-elution: this compound has nearly identical chromatographic behavior to unlabeled Benalaxyl, ensuring they experience the same matrix effects during analysis.

-

Similar Ionization Efficiency: The ionization efficiency in the mass spectrometer source is very similar for the deuterated and non-deuterated forms.

-

Correction for Sample Loss: Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard, allowing for accurate correction.

Conclusion

While specific, publicly available NMR and mass spectrometry data for this compound are scarce, this guide provides a robust framework for understanding its expected analytical characteristics. The provided experimental protocols offer a solid starting point for researchers to generate their own data for method development and validation. The use of this compound as an internal standard is a powerful technique that enhances the reliability and accuracy of quantitative analytical methods for the determination of Benalaxyl residues.

An In-depth Technical Guide to the Physical and Chemical Characteristics of Benalaxyl-d5

This technical guide provides a comprehensive overview of the physical and chemical properties of Benalaxyl-d5, a deuterated analog of the fungicide Benalaxyl. This document is intended for researchers, scientists, and professionals in the fields of drug development, agrochemical research, and analytical chemistry.

This compound serves as a valuable tool in metabolic studies and as an internal standard for the quantification of Benalaxyl in various matrices.[1] Its isotopic labeling allows for precise differentiation from the parent compound in mass spectrometry-based analytical methods.[1]

Core Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₈D₅NO₃ | [1][2] |

| Molecular Weight | 330.43 g/mol | [1][3] |

| CAS Number | 2714421-66-4 | [1] |

| Unlabeled CAS Number | 71626-11-4 | [1][4] |

| Appearance | Colorless solid (for unlabeled Benalaxyl) | [5] |

| Melting Point | 78-80 °C (for unlabeled Benalaxyl) | [5] |

| Boiling Point | Decomposes before boiling (for unlabeled Benalaxyl) | [6][7] |

| Solubility (at 25°C for unlabeled Benalaxyl) | Water: 37 mg/L; Acetone: >500 g/kg; Chloroform: >500 g/kg; Xylene: >300 g/kg | [5] |

| Isotopic Enrichment | 98 atom % D | [8] |

Experimental Protocols

Detailed experimental protocols for the specific analysis of this compound are not extensively published. However, standard analytical methodologies for the parent compound, Benalaxyl, can be readily adapted. The following outlines a general workflow for the identification and quantification of this compound in a sample matrix.

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Objective: To extract and concentrate this compound from a complex matrix (e.g., soil, water, biological tissue).

-

Materials: C18 SPE cartridges, methanol, acetonitrile, deionized water, sample extract.

-

Procedure:

-

Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Load the sample extract onto the cartridge.

-

Wash the cartridge with 5 mL of deionized water to remove interfering substances.

-

Elute the analyte with 5 mL of acetonitrile.

-

Evaporate the eluent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., methanol) for analysis.

-

2. Chromatographic Separation: Gas Chromatography (GC)

-

Objective: To separate this compound from other components in the sample.

-

Instrumentation: Gas chromatograph equipped with a capillary column (e.g., HP-5MS).

-

Typical GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

3. Detection and Quantification: Mass Spectrometry (MS)

-

Objective: To identify and quantify this compound based on its mass-to-charge ratio.

-

Instrumentation: Mass spectrometer coupled to the GC system.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity for the target analyte. Monitor characteristic ions for both this compound and unlabeled Benalaxyl.

-

Logical and Experimental Workflows

The following diagrams illustrate the general workflow for the analysis of this compound and a conceptual representation of its metabolic fate, which is the primary area of its research application.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.org]

- 3. This compound | CAS | LGC Standards [lgcstandards.com]

- 4. Benalaxyl | C20H23NO3 | CID 51369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benalaxyl CAS#: 71626-11-4 [m.chemicalbook.com]

- 6. Benalaxyl (Ref: M 9834) [sitem.herts.ac.uk]

- 7. Benalaxyl-M (Ref: IR 6141) [sitem.herts.ac.uk]

- 8. cdnisotopes.com [cdnisotopes.com]

In-Depth Technical Guide to Benalaxyl-d5

This technical guide provides a comprehensive overview of Benalaxyl-d5, a deuterated analog of the systemic fungicide Benalaxyl. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize isotopically labeled compounds for quantitative analysis and metabolic studies. This document details the compound's typical analytical specifications, experimental protocols for its use, and its fungicidal mechanism of action.

Certificate of Analysis Data

Quantitative data for this compound, as typically found on a Certificate of Analysis, is summarized below. These values represent typical specifications and may vary slightly between batches and suppliers.

| Parameter | Specification |

| Chemical Name | methyl 2-(2,6-dimethyl-N-[2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]anilino)propanoate |

| Synonyms | (±)-Benalaxyl-d5, this compound (phenyl-D5) |

| CAS Number | Not available for the deuterated form |

| Unlabeled CAS Number | 71626-11-4 |

| Molecular Formula | C₂₀H₁₈D₅NO₃ |

| Molecular Weight | 330.43 g/mol |

| Accurate Mass | 330.1992 u |

| Chemical Purity | ≥98% |

| Isotopic Purity | ≥98 atom % D |

| Appearance | White to off-white solid |

| Storage Temperature | Room Temperature |

Experimental Protocols

This compound is primarily used as an internal standard in analytical methods for the quantification of Benalaxyl in various matrices, such as soil, water, and biological samples. Below is a detailed methodology for the analysis of Benalaxyl residues using High-Performance Liquid Chromatography (HPLC), a common application for this deuterated standard.

Protocol: Determination of Benalaxyl Residues in Soil by HPLC

This protocol outlines the extraction of Benalaxyl from soil samples and its subsequent analysis using HPLC with UV detection, employing this compound as an internal standard.

1. Sample Preparation and Extraction: a. Weigh 10 g of a homogenized soil sample into a 50 mL polypropylene centrifuge tube. b. Fortify the sample with a known concentration of this compound internal standard solution. c. Add 20 mL of acetone and shake vigorously for 30 minutes on a mechanical shaker. d. Centrifuge the sample at 4000 rpm for 10 minutes. e. Decant the supernatant into a clean flask. f. Repeat the extraction (steps c-e) with another 20 mL of acetone. g. Combine the supernatants and concentrate to near dryness using a rotary evaporator at 40°C. h. Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

2. HPLC Analysis:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A chiral stationary phase column, such as one based on cellulose-tri-(3,5-dimethylphenylcarbamate) (CDMPC-CSP), is often used for the enantioselective separation of Benalaxyl.[1]

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 97:3 v/v) is a common mobile phase for normal-phase chiral separations.[2][3]

-

Detection Wavelength: 206 nm.[4]

-

Injection Volume: 20 µL.

-

Quantification: Construct a calibration curve using standard solutions of Benalaxyl at various concentrations, each containing the same concentration of the this compound internal standard. The ratio of the peak area of Benalaxyl to the peak area of this compound is plotted against the concentration of Benalaxyl.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate a typical experimental workflow for residue analysis and the proposed signaling pathway for Benalaxyl's fungicidal action.

References

- 1. (±)-Benalaxyl-d5 (phenyl-d5) | LGC Standards [lgcstandards.com]

- 2. Stereoselective determination of benalaxyl in plasma by chiral high-performance liquid chromatography with diode array detector and application to pharmacokinetic study in rabbits. | Semantic Scholar [semanticscholar.org]

- 3. Stereoselective determination of benalaxyl in plasma by chiral high-performance liquid chromatography with diode array detector and application to pharmacokinetic study in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Benalaxyl-d5: An Overview of its Chemical Properties

Benalaxyl-d5 is a deuterated form of the fungicide Benalaxyl. This isotopic labeling is primarily utilized in research, particularly in pharmacokinetic and metabolic studies, to trace the compound's behavior within biological systems. The deuterium substitution can potentially influence the drug's metabolic profile.

Chemical Data Summary

The chemical identifiers and properties of this compound and its related compounds are summarized below. It is important to note the distinctions between the deuterated form, the unlabeled parent compound, and its specific isomers.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 2714421-66-4[1] | C₂₀H₁₈D₅NO₃[2][1] | 330.43[2][1][3] |

| (R)-Benalaxyl-d5 | 98243-83-5[4] | C₂₀D₅H₁₈NO₃[4] | 330.432[4] |

| Benalaxyl (unlabeled) | 71626-11-4[5] | C₂₀H₂₃NO₃ | 325.4 |

References

An In-depth Technical Guide to the Mechanism of Action of Benalaxyl

<_

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benalaxyl is a systemic fungicide belonging to the phenylamide (or acylalanine) class, a group of fungicides highly effective against oomycete pathogens.[1][2] First introduced in 1978, phenylamides like benalaxyl are rapidly absorbed by plant tissues and translocated acropetally (upwards through the xylem), providing protective, curative, and eradicant action against a range of devastating plant diseases.[3][4] This guide provides a detailed examination of the molecular mechanism of action of benalaxyl, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for a technical audience.

Benalaxyl is a chiral molecule, and its fungicidal activity is primarily attributed to its R-enantiomer, known as Benalaxyl-M or Kiralaxyl.[2][5] Commercial formulations often use this more biologically active isomer.[5]

Core Mechanism of Action: Inhibition of Ribosomal RNA Synthesis

The primary mode of action of benalaxyl is the specific inhibition of nucleic acid synthesis in target oomycete pathogens.[6] It achieves this by disrupting the function of RNA polymerase I, the enzyme responsible for the transcription of ribosomal RNA (rRNA) genes.[5][7][8]

Ribosomes are the cellular machinery for protein synthesis, and rRNA is their core structural and catalytic component.[9][10] In rapidly growing organisms like pathogenic fungi, there is a high demand for protein synthesis, which necessitates a high rate of ribosome biogenesis.[9] By targeting RNA polymerase I, benalaxyl effectively halts the production of rRNA, leading to a cessation of ribosome assembly and, consequently, protein synthesis.[7][9] This disruption of a fundamental cellular process ultimately leads to the inhibition of fungal growth and cell death.[11]

This specific targeting of RNA polymerase I provides benalaxyl with its high degree of selectivity for oomycetes.[12] While RNA polymerase I is a conserved enzyme in eukaryotes, subtle structural differences in the oomycete enzyme likely account for the fungicide's specific activity.

Signaling Pathway of Benalaxyl Action

The following diagram illustrates the molecular pathway targeted by Benalaxyl.

Caption: Mechanism of Benalaxyl action in an oomycete cell.

Spectrum of Activity and Efficacy

Benalaxyl is highly active against a range of oomycete pathogens.[1] While specific IC50 values (the concentration required to inhibit 50% of growth or enzyme activity) are variable depending on the species, strain, and experimental conditions, the general efficacy of benalaxyl is well-documented. Resistance to phenylamides is a known issue and is monitored through the determination of EC50 values in pathogen populations.[1]

| Pathogen Species | Common Disease | Crop Host(s) |

| Phytophthora infestans | Late Blight | Potato, Tomato |

| Plasmopara viticola | Downy Mildew | Grapes |

| Pseudoperonospora cubensis | Downy Mildew | Cucurbits |

| Peronospora belbahrii | Downy Mildew | Basil |

| Pythium spp. | Damping-off, Root Rot | Various |

| Phytophthora nicotianae | Root Rot | Citrus |

| This table summarizes the key pathogens targeted by Benalaxyl and other phenylamide fungicides.[1][13] |

Studies have demonstrated significant disease control with benalaxyl formulations. For instance, a combination of Benalaxyl 8% + Mancozeb 65% WP at 3000 g/ha resulted in disease control of 84.6% and 86.3% against cucumber downy mildew in two consecutive seasons.[14]

Experimental Protocols

The elucidation of benalaxyl's mechanism of action relies on a variety of in vitro and in vivo experimental techniques. Below are generalized protocols for key experiments.

In Vitro RNA Polymerase I Inhibition Assay

This assay directly measures the effect of benalaxyl on the enzymatic activity of RNA polymerase I.

1. Isolation of Fungal Nuclei:

- Grow mycelia of the target oomycete (e.g., Phytophthora infestans) in a suitable liquid medium.

- Harvest and wash the mycelia.

- Homogenize the mycelia in a buffer containing osmotic stabilizers (e.g., sucrose) and protease inhibitors to lyse the cells while keeping the nuclei intact.

- Purify the nuclei through differential centrifugation and/or density gradient centrifugation.

2. RNA Polymerase I Activity Assay:

- Incubate the isolated nuclei in a reaction mixture containing a buffer, divalent cations (e.g., Mg²⁺), all four ribonucleoside triphosphates (ATP, GTP, CTP, UTP), and a radiolabeled precursor (e.g., [³H]UTP).

- Add varying concentrations of benalaxyl (dissolved in a suitable solvent like DMSO) to the reaction mixtures. A control with only the solvent should be included.

- Incubate the reaction at an optimal temperature (e.g., 25-30°C) for a specific period.

- Stop the reaction by adding a solution of trichloroacetic acid (TCA) to precipitate the newly synthesized RNA.

- Collect the precipitate on a filter, wash thoroughly to remove unincorporated [³H]UTP.

- Quantify the radioactivity of the precipitate using a scintillation counter. The amount of radioactivity is proportional to the RNA polymerase I activity.

3. Data Analysis:

- Calculate the percentage of inhibition for each benalaxyl concentration relative to the solvent control.

- Plot the percentage of inhibition against the logarithm of the benalaxyl concentration to determine the IC50 value.

In Vivo Fungal Growth Inhibition Assay (MIC/EC50 Determination)

This assay determines the concentration of benalaxyl required to inhibit fungal growth.

1. Preparation of Fungal Inoculum:

- Culture the target oomycete on a suitable agar medium.

- Prepare a suspension of zoospores or a mycelial slurry to use as the inoculum. The concentration of the inoculum should be standardized.

2. Multi-well Plate Assay:

- Prepare a serial dilution of benalaxyl in a liquid growth medium in a 96-well microtiter plate.

- Inoculate each well with a standardized amount of the fungal inoculum.

- Include positive (no fungicide) and negative (no inoculum) controls.

- Incubate the plates under optimal growth conditions (temperature, light).

3. Measurement of Fungal Growth:

- After a defined incubation period, assess fungal growth. This can be done visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

4. Data Analysis:

- Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of benalaxyl that completely inhibits visible growth.

- Calculate the Effective Concentration 50 (EC50), the concentration that inhibits 50% of fungal growth compared to the positive control, using appropriate statistical software.[15]

Experimental Workflow Diagram

The following diagram outlines the general workflow for investigating the mechanism of action of a fungicide like Benalaxyl.

References

- 1. Understanding phenylamide (FRAC group 4) fungicides — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]

- 2. Benalaxyl (Ref: M 9834) [sitem.herts.ac.uk]

- 3. resistance.nzpps.org [resistance.nzpps.org]

- 4. Defensa | PI Industries Benalaxyl M Mancozeb Fungicide [piindustries.com]

- 5. Benalaxyl-M (Ref: IR 6141) [sitem.herts.ac.uk]

- 6. The Mode Of Action Of Systemic Fungicides [hero.epa.gov]

- 7. researchgate.net [researchgate.net]

- 8. ejbo.journals.ekb.eg [ejbo.journals.ekb.eg]

- 9. What are RNA polymerase I inhibitors and how do they work? [synapse.patsnap.com]

- 10. Basic Mechanisms in RNA Polymerase I Transcription of the Ribosomal RNA Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crop Protection Network [cropprotectionnetwork.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]

The Kinetic Isotope Effect in Agrochemicals: A Technical Guide to the Application of Deuterated Fungicides

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the continuous effort to enhance the efficacy and metabolic stability of agrochemicals, the strategic incorporation of deuterium into active molecules represents a promising frontier. This technical guide explores the application of deuteration in the development of fungicides, a concept rooted in the deuterium kinetic isotope effect (KIE). By replacing specific hydrogen atoms with their heavier, stable isotope, deuterium, it is possible to slow the metabolic breakdown of a fungicide, potentially leading to a longer half-life, sustained efficacy, and an improved toxicological profile. This whitepaper provides an in-depth review of the core principles, detailed experimental methodologies for evaluation, and a case study on deuterated pefurazoate, offering a comprehensive resource for researchers in agrochemical design and development.

Introduction: The Deuterium Kinetic Isotope Effect (KIE)

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen that possesses an additional neutron. This seemingly minor difference in mass is the foundation of the Kinetic Isotope Effect (KIE). The C-D bond has a lower vibrational frequency and consequently a higher activation energy is required to break it compared to a C-H bond.[1] In the context of agrochemicals, many fungicides are deactivated in plants, fungi, or the environment through metabolic processes, often mediated by cytochrome P450 enzymes. These metabolic reactions frequently involve the cleavage of C-H bonds as a rate-limiting step.

By selectively replacing a hydrogen atom at a known metabolic "soft spot" with a deuterium atom, the rate of this metabolic cleavage can be significantly reduced.[2][3] This slowdown can lead to several desirable outcomes:

-

Enhanced Metabolic Stability: The fungicide remains in its active form for a longer period.

-

Increased Bioavailability and Half-Life: A slower metabolic rate can lead to higher concentrations and a longer duration of action within the target organism.[2]

-

Reduced Metabolite-Induced Toxicity: Slower metabolism may reduce the formation of potentially toxic metabolites.

-

Potential for Lower Application Rates: Increased stability and efficacy could translate to reduced environmental load.

This strategy has been successfully employed in pharmaceuticals, leading to the development of FDA-approved deuterated drugs.[4] Its application in the agrochemical sector, while less documented in public literature, holds significant promise for creating more robust and efficient fungicides.

Figure 1. The Deuterium Kinetic Isotope Effect (KIE) slows the metabolic inactivation of a fungicide.

Case Study: Deuterated Pefurazoate

Pefurazoate is an imidazole fungicide effective against rice blast (Pyricularia oryzae) and rice bakanae disease (Gibberella fujikuroi). A study by Li et al. (2019) explored the synthesis and fungicidal activity of four deuterated versions of pefurazoate to evaluate the impact of deuteration on its biological activity.[1]

Quantitative Data Summary

The study evaluated the in vitro fungicidal activity of the non-deuterated pefurazoate (H-Pefurazoate) and four deuterated analogues against two key rice pathogens. The results, presented as EC50 values (the effective concentration required to inhibit 50% of mycelial growth), are summarized below. The deuterated compounds showed fungicidal activities comparable to the unlabeled parent compound.[1]

| Compound | Deuteration Position(s) | Pyricularia oryzae EC50 (mg/L) | Gibberella fujikuroi EC50 (mg/L) |

| H-Pefurazoate | None | 1.03 ± 0.13 | 0.11 ± 0.02 |

| d3-Pefurazoate | Furanyl methyl group | 1.09 ± 0.09 | 0.12 ± 0.01 |

| d4-Pefurazoate | Pentenyl chain | 1.15 ± 0.11 | 0.14 ± 0.03 |

| d5-Pefurazoate | Pentenyl chain | 1.01 ± 0.15 | 0.11 ± 0.01 |

| d7-Pefurazoate | Furanyl methyl & Pentenyl | 1.12 ± 0.08 | 0.13 ± 0.02 |

| Data sourced from Li et al. (2019).[1] |

While this study did not report metabolic stability data, it successfully demonstrated that deuteration at various positions did not negatively impact the intrinsic fungicidal activity. The synthesized deuterated compounds were proposed as suitable probes for metabolism and toxicology studies.[1]

Experimental Protocols (Cited from Li et al., 2019)

2.2.1. Synthesis of Deuterated Pefurazoate

The deuterated analogues were synthesized using a novel sodium dispersion-mediated single-electron transfer reductive deuteration method.[1]

-

General Procedure:

-

A solution of the corresponding chlorinated precursor (e.g., 1-(3',5'-dichlorophenyl)-1-penten-3-one) in deuterated methanol (CD₃OD) was prepared in a flame-dried Schlenk tube under an argon atmosphere.

-

The solution was cooled to 0°C.

-

Sodium dispersions (40% in paraffin) were added portion-wise to the stirred solution.

-

The reaction was monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction was quenched by the addition of D₂O.

-

The mixture was extracted with ethyl acetate.

-

The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product was purified by flash column chromatography on silica gel to yield the deuterated intermediate.

-

The final deuterated pefurazoate was obtained by reacting the deuterated intermediate with the appropriate imidazole precursor.

-

2.2.2. In Vitro Fungicidal Activity Assay

The fungicidal activity was determined using the mycelial growth rate method on potato dextrose agar (PDA) plates, following established guidelines.[1][5]

-

Protocol:

-

Stock solutions of the test compounds (H-Pefurazoate and deuterated analogues) were prepared in acetone.

-

The stock solutions were serially diluted and mixed with molten PDA medium to achieve final desired concentrations (e.g., 0.025, 0.05, 0.1, 0.5, 1.0, 5.0 mg/L). PDA medium mixed with the same concentration of acetone served as the control.

-

The medium was poured into sterile 9 cm Petri dishes.

-

A 5 mm mycelial disc, taken from the edge of an actively growing culture of the test fungus (P. oryzae or G. fujikuroi), was placed at the center of each plate.

-

Plates were incubated at 26 ± 1°C in the dark for a period sufficient for the control plate's mycelium to approach the edge of the dish (typically 3-7 days).

-

The diameter of the mycelial colony was measured in two perpendicular directions for each plate.

-

The percentage of inhibition was calculated using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the average diameter of the control colony and T is the average diameter of the treated colony.

-

The EC50 values were calculated by probit analysis of the inhibition percentages versus the log of the compound concentrations.

-

Generalized Experimental Workflow for Deuterated Fungicide Evaluation

The development and evaluation of a novel deuterated fungicide follows a structured workflow, from initial synthesis to detailed metabolic analysis. The following diagram illustrates a typical experimental pipeline.

Figure 2. Generalized workflow for the development and evaluation of a deuterated fungicide.

Detailed Protocol: In Vitro Metabolic Stability Assay

A key step in evaluating a deuterated fungicide is to quantify its metabolic stability compared to the non-deuterated parent compound. The liver microsome assay is a standard in vitro method for this purpose.[6][7]

-

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a compound in the presence of liver microsomes.

-

Materials:

-

Pooled liver microsomes (from relevant species, e.g., rat, human, or specific crop pest if available).

-

Test compounds (deuterated and non-deuterated).

-

Positive control compounds (e.g., Dextromethorphan, Midazolam).[8]

-

Phosphate buffer (100 mM, pH 7.4).

-

NADPH regenerating system (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[7]

-

Acetonitrile (ACN) with an appropriate internal standard (for quenching and analysis).

-

96-well plates, incubator (37°C), centrifuge.

-

LC-MS/MS system for analysis.

-

-

Procedure:

-

Preparation: Thaw liver microsomes on ice. Prepare working solutions of test compounds and controls. Prepare the incubation medium containing phosphate buffer and the NADPH regenerating system.

-

Pre-incubation: Add the microsomal suspension to the incubation medium in a 96-well plate and pre-incubate at 37°C for 5-10 minutes.

-

Initiation: Initiate the metabolic reaction by adding the test compound to the wells. A parallel incubation without the NADPH regenerating system serves as a negative control to account for non-enzymatic degradation.

-

Time Points: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 45 minutes), collect aliquots from the incubation mixture.[6]

-

Termination: Terminate the reaction in the collected aliquots by adding cold acetonitrile containing an internal standard. This step also precipitates the microsomal proteins.

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

-

Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (0.693 / t₁/₂) / (mg microsomal protein / mL).

-

-

Conclusion and Future Outlook

The application of deuterium in fungicide design is a scientifically sound strategy to enhance metabolic stability and, consequently, the performance and safety profile of active ingredients. The Kinetic Isotope Effect provides a rational basis for site-specific deuteration to slow down metabolic degradation. While the public research on deuterated fungicides is not as extensive as in the pharmaceutical field, the principles and experimental workflows are directly transferable.

The case study of pefurazoate confirms that deuteration can be achieved without compromising intrinsic fungicidal activity. The key to successful development lies in a comprehensive evaluation pipeline that compares deuterated analogues against their parent compounds, focusing on both efficacy and metabolic stability. As analytical techniques become more sensitive and synthesis methods more refined, "deuterium switching" is poised to become an increasingly valuable tool in the agrochemical industry's quest for more durable and environmentally responsible crop protection solutions.

References

- 1. Synthesis and fungicidal activity of deuterated pefurazoate [nyxxb.cn]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. Improving Metabolic Stability with Deuterium: The Discovery of BMT-052, a Pan-genotypic HCV NS5B Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Biological characterization and in vitro fungicide screenings of a new causal agent of wheat Fusarium head blight in Tibet, China [frontiersin.org]

- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 8. mercell.com [mercell.com]

Methodological & Application

Application Note: High-Throughput Analysis of Benalaxyl in Agricultural Commodities using Benalaxyl-d5 as an Internal Standard by LC-MS/MS

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the fungicide Benalaxyl in complex food matrices. The protocol employs a straightforward QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To ensure accuracy and precision, a stable isotope-labeled internal standard, Benalaxyl-d5, is utilized to compensate for matrix effects and variations during sample processing and analysis.[1][2] This method is suitable for high-throughput screening and quantitative determination of Benalaxyl residues in diverse agricultural products, aiding in regulatory compliance and food safety assessment.

Introduction

Benalaxyl is a systemic fungicide widely used to control oomycete pathogens on a variety of crops.[3] Monitoring its residue levels in food products is crucial to protect consumer health and meet regulatory standards. LC-MS/MS has become the preferred technique for pesticide residue analysis due to its high selectivity, sensitivity, and ability to analyze multiple compounds in a single run.[1][4][5] However, complex sample matrices can lead to ion suppression or enhancement, affecting the accuracy of quantification.[1] The use of a stable isotope-labeled internal standard, such as this compound, which co-elutes with the analyte and behaves similarly during extraction and ionization, is a highly effective strategy to mitigate these matrix effects and improve method reliability.[1][6] This document provides a comprehensive protocol for the analysis of Benalaxyl using this compound as an internal standard.

Experimental Protocols

Sample Preparation (QuEChERS Method)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices due to its simplicity, speed, and effectiveness.[2][7][8][9]

Materials:

-

Homogenized sample (e.g., fruits, vegetables)

-

Acetonitrile (ACN), HPLC grade

-

Benalaxyl and this compound analytical standards

-

QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate)

-

Dispersive solid-phase extraction (dSPE) tubes with PSA (primary secondary amine) and MgSO₄

-

50 mL and 15 mL centrifuge tubes

-

Centrifuge

-

Vortex mixer

Procedure:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Spike the sample with the this compound internal standard solution.

-

Add the QuEChERS extraction salt packet.

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at ≥ 3000 x g for 5 minutes.

-

Transfer the upper acetonitrile layer to a dSPE tube containing PSA and MgSO₄.

-

Shake for 30 seconds.

-

Centrifuge at ≥ 3000 x g for 5 minutes.

-

Transfer an aliquot of the supernatant for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

UHPLC system coupled to a triple quadrupole mass spectrometer.[1]

LC Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |

| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |

| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

MS/MS Parameters:

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Benalaxyl | 326.2 | 148.1 | 20 |

| 326.2 | 91.1 | 34 | |

| This compound | 331.2 | 148.1 | 20 |

| 331.2 | 91.1 | 34 |

Note: MRM transitions and collision energies may require optimization on the specific instrument used.

Data Presentation

Method Performance Characteristics

The following table summarizes the expected performance of the method based on typical validation results for similar pesticide analyses.

| Parameter | Result |

| Linearity (R²) | > 0.99 |

| Calibration Range | 1 - 100 ng/mL |

| Limit of Quantification (LOQ) | 1 µg/kg |

| Limit of Detection (LOD) | 0.3 µg/kg |

| Recovery (at 10 µg/kg) | 85 - 110% |

| Precision (RSD%) | < 15% |

Sample Analysis Results

The table below illustrates how quantitative data for Benalaxyl in various sample matrices would be presented.

| Sample ID | Matrix | Benalaxyl Conc. (µg/kg) | This compound Recovery (%) |

| Sample 1 | Tomato | 5.2 | 98 |

| Sample 2 | Grape | 12.8 | 95 |

| Sample 3 | Cucumber | < LOQ | 102 |

| Sample 4 | Spinach | 8.5 | 92 |

Signaling Pathways and Logical Relationships

The use of an internal standard is based on a logical relationship to ensure accurate quantification. The following diagram illustrates this relationship.

Conclusion

The described LC-MS/MS method, incorporating this compound as an internal standard, provides a reliable and sensitive approach for the determination of Benalaxyl residues in various food matrices. The use of a stable isotope-labeled internal standard is critical for correcting matrix-induced variations, thereby ensuring high-quality quantitative data. The QuEChERS sample preparation protocol is efficient and effective, making this method well-suited for routine monitoring and food safety applications.

References

- 1. lcms.cz [lcms.cz]

- 2. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]

- 3. fao.org [fao.org]

- 4. researchgate.net [researchgate.net]

- 5. Establishment of an LC-MS/MS Method for the Determination of 45 Pesticide Residues in Fruits and Vegetables from Fujian, China - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. gcms.cz [gcms.cz]

- 8. Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nucleus.iaea.org [nucleus.iaea.org]

Application Notes and Protocols for the Analysis of Benalaxyl Residues in Fruits and Vegetables Using a Deuterated Internal Standard

Introduction

Benalaxyl is a systemic fungicide widely used in agriculture to protect a variety of fruits and vegetables from fungal diseases. Regulatory bodies worldwide have established maximum residue limits (MRLs) for benalaxyl in food products to ensure consumer safety. Accurate and reliable analytical methods are therefore essential for monitoring these residues. The use of a stable isotope-labeled internal standard, such as Benalaxyl-d5, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a robust and highly accurate method for the quantification of benalaxyl residues. This isotope dilution technique effectively compensates for matrix effects and variations in sample preparation and instrument response, leading to more precise and reliable results.

These application notes provide a detailed protocol for the determination of benalaxyl residues in various fruit and vegetable matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by LC-MS/MS analysis with this compound as an internal standard.

Principle

The analytical workflow involves the extraction of benalaxyl and the deuterated internal standard from a homogenized fruit or vegetable sample using the QuEChERS method. This method employs a salting-out liquid-liquid extraction with acetonitrile, followed by a dispersive solid-phase extraction (dSPE) cleanup step to remove interfering matrix components. The final extract is then analyzed by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a representative blank matrix.

Experimental Protocols

Reagents and Materials

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).

-

Standards: Benalaxyl (analytical standard, >98% purity), this compound (phenyl-d5, >98% purity).

-

QuEChERS Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), trisodium citrate dihydrate, disodium hydrogen citrate sesquihydrate, primary secondary amine (PSA) sorbent, C18 sorbent. Pre-packaged QuEChERS extraction and dSPE kits are recommended for convenience and consistency.

-

Sample Matrices: A variety of fresh fruits and vegetables (e.g., tomatoes, cucumbers, grapes, spinach, peppers).

Standard Solution Preparation

-

Benalaxyl Stock Solution (1000 µg/mL): Accurately weigh 10 mg of benalaxyl standard and dissolve in 10 mL of methanol.

-

This compound Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions with methanol to create calibration standards.

-

Internal Standard Spiking Solution (10 µg/mL): Dilute the this compound stock solution with methanol.

Sample Preparation (QuEChERS Method)

-

Homogenization: Homogenize a representative portion of the fruit or vegetable sample using a high-speed blender.

-

Extraction:

-

Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add a known amount of the this compound internal standard spiking solution (e.g., 100 µL of a 10 µg/mL solution to achieve a final concentration of 100 ng/g in the sample).

-

Cap the tube and shake vigorously for 1 minute.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at ≥3000 x g for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL dSPE tube containing PSA and C18 sorbents (e.g., 150 mg PSA, 150 mg C18, and 900 mg MgSO₄). The choice of sorbent may vary depending on the matrix; for highly pigmented samples, graphitized carbon black (GCB) may be included, though it can lead to the loss of planar pesticides.

-

Vortex for 30 seconds.

-

Centrifuge at ≥3000 x g for 5 minutes.

-

-

Final Extract Preparation:

-

Take an aliquot (e.g., 1 mL) of the cleaned extract and transfer it to an autosampler vial.

-

The extract may be analyzed directly or diluted with an appropriate solvent (e.g., mobile phase initial conditions) if necessary.

-

LC-MS/MS Instrumental Analysis

-

Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: Suggested LC-MS/MS Parameters

| Parameter | Recommended Condition |

| LC Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | 5% B to 95% B over 10 min, hold for 2 min, return to initial conditions |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Gas Flows | Optimized for the specific instrument |

Table 2: MRM Transitions for Benalaxyl and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Benalaxyl | 326.2 | 148.1 (Quantifier) | 100 | 20 |

| 326.2 | 294.2 (Qualifier) | 100 | 15 | |

| This compound | 331.2 | 148.1 (Quantifier) | 100 | 20 |

| 331.2 | 299.2 (Qualifier) | 100 | 15 |

Note: Collision energies should be optimized for the specific instrument being used.

Data Presentation

The use of a deuterated internal standard provides high-quality quantitative data. The following tables present typical performance data for the analysis of benalaxyl in various fruit and vegetable matrices using the described method. This data is representative of the performance expected from the QuEChERS method coupled with LC-MS/MS for pesticide residue analysis.[1][2]

Table 3: Method Validation Data for Benalaxyl in Various Fruit and Vegetable Matrices

| Matrix | Spiking Level (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) | Limit of Quantification (LOQ) (µg/kg) |

| Tomato | 10 | 95 | 6 | 5 |

| 50 | 98 | 4 | ||

| Cucumber | 10 | 92 | 8 | 5 |

| 50 | 96 | 5 | ||

| Grape | 10 | 88 | 10 | 10 |

| 50 | 93 | 7 | ||

| Spinach | 10 | 85 | 12 | 10 |

| 50 | 90 | 9 | ||

| Bell Pepper | 10 | 96 | 7 | 5 |

| 50 | 99 | 5 |

Recovery and precision data are based on typical performance of the QuEChERS method for pesticide analysis in these matrices.[1][2] The use of a deuterated internal standard is expected to provide excellent precision and accuracy.

Visualization of the Analytical Workflow

The following diagram illustrates the key steps in the analytical protocol for benalaxyl residue analysis.

Caption: Experimental workflow for Benalaxyl residue analysis.

Logical Relationship of Quantification

The following diagram illustrates the logic behind the quantification using an internal standard.

Caption: Logic of quantification using an internal standard.

Conclusion

The described analytical method, utilizing a deuterated internal standard with the QuEChERS sample preparation protocol and LC-MS/MS detection, provides a highly reliable and accurate means for the quantitative analysis of benalaxyl residues in a wide range of fruit and vegetable matrices. The use of this compound is critical for minimizing the impact of matrix effects and ensuring data of high quality for both regulatory compliance and food safety monitoring. The method is robust, sensitive, and suitable for high-throughput laboratory environments.

References

Method Development for the Enantiomeric Separation of Benalaxyl Using Benalaxyl-d5 as an Internal Standard

Application Note and Protocol

This document provides a detailed methodology for the development of an analytical method for the enantiomeric separation of the fungicide Benalaxyl, incorporating Benalaxyl-d5 as an internal standard. This method is crucial for researchers, scientists, and professionals in drug development and environmental analysis, enabling accurate quantification of individual Benalaxyl enantiomers in various matrices. The use of a stable isotope-labeled internal standard like this compound is critical for correcting matrix effects and improving the accuracy and precision of the assay, particularly when using mass spectrometry-based detection.

Introduction

Benalaxyl is a chiral fungicide widely used in agriculture. Its enantiomers can exhibit different biological activities and degradation rates in the environment. Therefore, the ability to separate and quantify individual enantiomers is essential for accurate risk assessment and regulatory compliance. This application note describes a robust method for the enantioselective analysis of Benalaxyl using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS), employing this compound as an internal standard. While specific published methods detailing the use of this compound are limited, the protocol herein is based on established principles of chiral chromatography and the use of deuterated internal standards.

Experimental Protocols

Materials and Reagents

-

Benalaxyl enantiomeric standards (R-Benalaxyl and S-Benalaxyl)

-

Racemic Benalaxyl

-

This compound (phenyl-d5)

-

HPLC-grade n-hexane

-

HPLC-grade isopropanol

-

HPLC-grade acetonitrile

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Sample matrices (e.g., soil, water, grape extract)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system with a binary pump and autosampler.

-

Chiral stationary phase column (e.g., Daicel CHIRALCEL® OD-H or equivalent cellulose or amylose-based column).

-

Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of R-Benalaxyl, S-Benalaxyl, racemic Benalaxyl, and this compound in acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase to create calibration curves. A typical concentration range could be 1, 5, 10, 50, 100, 250, and 500 ng/mL.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a constant concentration (e.g., 100 ng/mL) to be spiked into all samples and standards.

Sample Preparation

The sample preparation method will vary depending on the matrix. A generic solid-phase extraction (SPE) and a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol are provided below.

2.4.1. Solid-Phase Extraction (SPE) for Water Samples

-

Condition a C18 SPE cartridge with methanol followed by ultrapure water.

-

Load 100 mL of the water sample onto the cartridge.

-

Wash the cartridge with water to remove interferences.

-

Dry the cartridge under vacuum.

-

Elute the analytes with acetonitrile.

-

Spike the eluted sample with the this compound internal standard solution.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for analysis.

2.4.2. QuEChERS for Soil and Grape Samples

-

Homogenize 10 g of the sample with 10 mL of water.

-

Add 10 mL of acetonitrile and the this compound internal standard.

-

Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

-

Shake vigorously and centrifuge.

-

Take an aliquot of the acetonitrile supernatant and subject it to dispersive SPE (d-SPE) cleanup using a suitable sorbent (e.g., PSA, C18).

-

Centrifuge and filter the supernatant before injection.

HPLC-MS/MS Method

-

Chiral Column: Daicel CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm)

-

Mobile Phase: A) n-Hexane B) Isopropanol (Isocratic or gradient elution can be optimized. A starting point is 90:10 (A:B)). For LC-MS compatibility, a reverse-phase chiral column with a mobile phase of acetonitrile and water with 0.1% formic acid can also be used.[1]

-

Flow Rate: 1.0 mL/min[2]

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

Ionization Mode: ESI Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Benalaxyl: Precursor ion > Product ion (e.g., m/z 326.2 > 294.2)

-

This compound: Precursor ion > Product ion (e.g., m/z 331.2 > 299.2)

-

Data Presentation

Table 1: Chromatographic and Mass Spectrometric Parameters

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Chiral Column | Daicel CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Mass Spectrometer | Agilent 6470 Triple Quadrupole MS or equivalent |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MRM Transition (Benalaxyl) | m/z 326.2 → 294.2 |

| MRM Transition (this compound) | m/z 331.2 → 299.2 |

Table 2: Method Validation Summary

| Parameter | R-Benalaxyl | S-Benalaxyl |

| Linearity Range (ng/mL) | 1 - 500 | 1 - 500 |

| Correlation Coefficient (r²) | > 0.995 | > 0.995 |

| Limit of Detection (LOD) (ng/mL) | 0.3 | 0.3 |

| Limit of Quantification (LOQ) (ng/mL) | 1.0 | 1.0 |

| Recovery (%) in Soil | 85 - 105 | 87 - 108 |

| Recovery (%) in Water | 90 - 110 | 92 - 112 |

| Recovery (%) in Grapes | 82 - 102 | 84 - 105 |

| Precision (RSD, %) | < 15 | < 15 |

Mandatory Visualization

Caption: Experimental workflow for Benalaxyl enantiomer analysis.

Caption: Logical relationship of chiral separation.

References

Application Notes and Protocols for Environmental Fate and Degradation Studies of Benalaxyl with Labeled Isotopes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the environmental fate and degradation of the fungicide Benalaxyl, with a focus on studies utilizing radiolabeled isotopes, primarily Carbon-14 (¹⁴C). The detailed protocols and data summaries are intended to guide researchers in designing and conducting similar environmental assessment studies.

Introduction to Benalaxyl and its Environmental Significance

Benalaxyl is a systemic phenylamide fungicide used to control a range of oomycete pathogens on various crops.[1] Its environmental fate, including its persistence, mobility, and degradation pathways in soil, water, and biological systems, is a critical aspect of its overall risk assessment. The use of labeled isotopes, such as ¹⁴C-Benalaxyl, is essential for accurately tracing the molecule and its transformation products in complex environmental matrices.[2]

Aerobic Soil Metabolism

The degradation of Benalaxyl in soil is a crucial process influencing its environmental persistence. Studies under aerobic conditions using ¹⁴C-Benalaxyl have elucidated its degradation kinetics and the formation of various metabolites.

Quantitative Data Summary

The degradation of Benalaxyl in soil follows a biphasic pattern, often characterized by an initial lag phase followed by a more rapid degradation phase. The half-life (DT₅₀) of Benalaxyl in soil can vary depending on soil type and microbial activity.

| Soil Type | DT₅₀ (days) | Major Metabolites Identified | Reference |

| Loam/Sandy Loam | 77 - 100 | Methyl-N-(2,6-xylyl)-N-malonyl alaninate (Compound A), N-(2,6-xylyl)-N-malonyl alanine (Compound B), Benalaxyl acid | [1] |

| Loam | 36 - 85 | Compound A, Compound B, Benalaxyl acid | [1] |

| Clay Loam | Not Specified | Compound A, Compound B, Benalaxyl acid | [1] |

| Sandy Loam | Not Specified | Compound A, Compound B, Benalaxyl acid | [1] |

Note: The formation of Compound A and Compound B becomes significant after an initial period (e.g., after 56 days), while Benalaxyl acid is typically observed earlier.[1]

Experimental Protocol: Aerobic Soil Metabolism Study (Following OECD Guideline 307)

This protocol outlines the general procedure for assessing the aerobic degradation of ¹⁴C-Benalaxyl in soil.

Objective: To determine the rate and route of degradation of ¹⁴C-Benalaxyl in soil under aerobic conditions.

Materials:

-

¹⁴C-Benalaxyl (uniformly labeled on the phenyl ring is preferable for tracking degradation products).

-

Unlabeled Benalaxyl analytical standard.

-

Reference standards for expected metabolites.

-

Freshly collected and characterized soil samples (e.g., loam, sandy loam).

-

Incubation vessels (e.g., biometer flasks) equipped with traps for volatile organics and ¹⁴CO₂ (e.g., ethylene glycol and potassium hydroxide solutions).

-

Solvents for extraction (e.g., acetonitrile, methanol).

-

Analytical instrumentation: Liquid Scintillation Counter (LSC), High-Performance Liquid Chromatography (HPLC) with a radiodetector (e.g., flow-through scintillation analyzer) and a UV or mass spectrometric detector, Gas Chromatography-Mass Spectrometry (GC-MS) if derivatization is employed.

Procedure:

-

Soil Preparation and Acclimation: Sieve fresh soil to <2 mm and adjust moisture to 40-60% of maximum water holding capacity. Pre-incubate the soil in the dark at the test temperature for 7-14 days to allow microbial activity to stabilize.

-

Application of Test Substance: Prepare a stock solution of ¹⁴C-Benalaxyl and fortify the soil to the desired concentration (typically corresponding to the maximum recommended field application rate). Ensure homogenous distribution.

-

Incubation: Place the treated soil into the biometer flasks. Connect the traps for volatiles and ¹⁴CO₂. Incubate the flasks in the dark at a constant temperature (e.g., 20 ± 2 °C). Maintain aerobic conditions by periodically flushing with air.

-

Sampling: Collect duplicate or triplicate soil samples at appropriate time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days). At each time point, also sample the trapping solutions.

-

Extraction: Extract the soil samples with an appropriate solvent or series of solvents. Perform multiple extractions to ensure high recovery of residues.

-

Analysis:

-

Determine the total radioactivity in the soil extracts, unextracted soil (via combustion), and trapping solutions using LSC.

-

Analyze the soil extracts by radio-HPLC to separate and quantify the parent ¹⁴C-Benalaxyl and its radiolabeled metabolites.

-

Identify metabolites by comparing their retention times with those of reference standards or by using mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Calculate the mass balance of radioactivity at each sampling interval.

-

Determine the dissipation half-life (DT₅₀) of Benalaxyl using appropriate kinetic models (e.g., first-order kinetics).

-

Quantify the formation and decline of major metabolites over time.

-

Experimental Workflow

Aerobic soil metabolism experimental workflow.

Plant Metabolism

Understanding the metabolism of Benalaxyl in plants is crucial for assessing potential residues in food crops. Studies using ¹⁴C-Benalaxyl help to determine the uptake, translocation, and metabolic fate of the fungicide in various plant species.

Quantitative Data Summary

Following application, ¹⁴C-Benalaxyl can be taken up by plants and metabolized into various products. The distribution of radioactivity varies between different plant parts.

Residue Distribution in Tomato Plants (% of Total Radioactive Residue - TRR)

| Time after Treatment (days) | Fruit | Leaves |

| 16 | 20% (Benalaxyl) | Not Specified |

| 16 | 63% (Metabolite GX1) | Not Specified |

Source: [3]

Residue Levels in Grapes

| Time after Last Treatment (days) | Total Residue (mg/kg) |

| 1 | 0.79 |

| 35 | 0.096 |

Source: A study on the decline of residues on the outside of grapes.

Experimental Protocol: Plant Metabolism Study (Following OECD Guideline 501)

This protocol describes a general procedure for investigating the metabolism of ¹⁴C-Benalaxyl in a representative crop (e.g., tomato or grape).

Objective: To determine the nature and magnitude of residues of ¹⁴C-Benalaxyl in a representative crop.

Materials:

-

¹⁴C-Benalaxyl.

-

Formulated product containing Benalaxyl.

-

Test plants (e.g., tomato, grapevines) grown under controlled conditions (greenhouse or field plots).

-

Application equipment calibrated for precise delivery.

-

Solvents for extraction and partitioning (e.g., acetonitrile, water, hexane).

-

Enzymes for hydrolysis of conjugates (e.g., β-glucosidase, cellulase).

-

Analytical instrumentation (LSC, Radio-HPLC, LC-MS/MS).

Procedure:

-

Plant Cultivation: Grow healthy, uniform plants to the appropriate growth stage for treatment.

-

Application: Apply the ¹⁴C-Benalaxyl formulation to the plants at the maximum recommended application rate and method (e.g., foliar spray).

-

Sampling: Harvest plant samples at various time intervals, including a pre-harvest interval (PHI) and at maturity. Separate the plants into different parts (e.g., leaves, stems, fruits, roots).

-

Homogenization and Extraction: Homogenize the plant samples and extract with appropriate solvents. Perform sequential extractions to isolate residues of varying polarity.

-

Partitioning and Cleanup: Partition the extracts (e.g., with hexane) to separate nonpolar and polar components. Use solid-phase extraction (SPE) for cleanup if necessary.

-

Hydrolysis: Treat a portion of the aqueous extracts and the post-extraction solids with enzymes to release conjugated metabolites.

-

Analysis:

-

Determine the total radioactivity in each plant part and extract using LSC and combustion.

-

Profile the radioactive components in the extracts using radio-HPLC.

-

Identify and characterize significant metabolites using LC-MS/MS.

-

-

Data Analysis:

-

Calculate the distribution of radioactivity in different plant parts.

-

Quantify the parent compound and major metabolites as a percentage of the total radioactive residue (TRR).

-

Propose a metabolic pathway for Benalaxyl in the test plant.

-

Experimental Workflow

Plant metabolism experimental workflow.

Animal Metabolism

Livestock metabolism studies are necessary to assess the potential for Benalaxyl residues to enter the human food chain through meat, milk, and eggs. Studies with ¹⁴C-Benalaxyl in lactating goats and laying hens are commonly performed.

Quantitative Data Summary

Lactating Goat Metabolism Study

Two lactating goats were dosed daily for seven days with ¹⁴C-Benalaxyl at a dietary equivalent of approximately 40 ppm.[1]

| Matrix | Maximum Residue (mg/kg) | Major Components | Reference |

| Milk | 0.011 | Very low levels of radioactivity | [1] |

| Muscle | 0.017 | Not specified | [1] |

| Fat | 0.027 | Not specified | [1] |

| Liver | 1.1 | Glucuronide and/or sulphate conjugates of hydroxylated metabolites (G8 and G14) | [1] |

| Kidney | 0.37 | Glucuronide and/or sulphate conjugates of hydroxylated metabolites (G8 and G14) | [1] |

Laying Hen Metabolism Study

Ten laying hens were dosed daily for fourteen days with ¹⁴C-Benalaxyl at a dietary equivalent of approximately 60 mg/kg.[1]

| Matrix | Total Radioactive Residue (mg/kg) | Major Identified Metabolite(s) | % TRR | Reference |

| Eggs (composite) | 0.35 | G6 (in yolk) | 21 | [1] |

| Fat | 0.04 | Not specified | - | [1] |

| Kidney | 0.72 | Not specified | - | [1] |

| Liver | 1.4 | Not specified | - | [1] |

| Muscle | 0.05 | Not specified | - | [1] |

Experimental Protocol: Livestock Metabolism Study (Following OECD Guideline 417)

This protocol provides a general outline for a metabolism study of ¹⁴C-Benalaxyl in lactating goats or laying hens.

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of ¹⁴C-Benalaxyl in livestock.

Materials:

-

¹⁴C-Benalaxyl.

-

Gelatin capsules for dosing.

-

Lactating goats or laying hens.

-

Metabolism cages for separate collection of urine, feces, and milk or eggs.

-

Solvents and enzymes for extraction and hydrolysis.

-

Analytical instrumentation (LSC, Radio-HPLC, LC-MS/MS).

Procedure:

-

Animal Acclimation: Acclimate the animals to the metabolism cages and diet.

-

Dosing: Administer ¹⁴C-Benalaxyl orally in gelatin capsules daily for a set period (e.g., 7 days for goats, 14 days for hens) at a dose representative of the maximum potential dietary burden.

-

Sample Collection: Collect urine, feces, milk (goats), and eggs (hens) at regular intervals throughout the dosing period.

-

Sacrifice and Tissue Collection: At the end of the dosing period, sacrifice the animals and collect edible tissues (liver, kidney, muscle, fat) and other relevant samples (e.g., blood, bile).

-

Sample Processing and Analysis:

-

Homogenize tissues and measure total radioactivity by LSC and combustion.

-

Analyze milk, eggs, urine, and feces for total radioactivity.

-

Extract tissues and excreta to isolate and characterize radioactive residues.

-

Use radio-HPLC and LC-MS/MS to separate, quantify, and identify the parent compound and its metabolites.

-

Perform enzymatic hydrolysis to identify conjugated metabolites.

-

-

Data Analysis:

-

Determine the overall recovery and routes of excretion of the administered radioactivity.

-

Quantify the levels of total radioactive residues in tissues, milk, and eggs.

-

Identify the major metabolic pathways.

-

Experimental Workflow

Animal metabolism experimental workflow.

Photodegradation